molecular formula C40H26O8 B13657109 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13657109
M. Wt: 634.6 g/mol
InChI Key: SGFUYIKKKXEVAU-UHFFFAOYSA-N
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Description

5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is a highly branched polyaromatic carboxylic acid with a central benzene-1,3-dicarboxylic acid core. At the 5-position of this core, a phenyl group is substituted with two additional 4-(4-carboxyphenyl)phenyl moieties, resulting in a total of four carboxylic acid groups (two from the central benzene and two from the peripheral substituents). This structure confers exceptional rigidity and multiple coordination sites, making it a promising ligand for constructing metal-organic frameworks (MOFs) and coordination polymers .

The compound’s synthesis likely involves iterative Suzuki-Miyaura cross-coupling or Ullmann reactions to assemble the multi-aryl backbone, followed by selective oxidation to introduce carboxylic acid groups.

Properties

Molecular Formula

C40H26O8

Molecular Weight

634.6 g/mol

IUPAC Name

5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C40H26O8/c41-37(42)29-13-9-25(10-14-29)23-1-5-27(6-2-23)31-17-32(19-33(18-31)34-20-35(39(45)46)22-36(21-34)40(47)48)28-7-3-24(4-8-28)26-11-15-30(16-12-26)38(43)44/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

SGFUYIKKKXEVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The preparation of 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is predominantly achieved through multi-step aromatic substitution and oxidation reactions starting from simpler aromatic precursors. The most documented and reliable synthetic route involves the oxidation of methyl-substituted terphenyl derivatives under controlled conditions.

Key Synthetic Route:

  • Starting Material: 1,3,5-tris(4-methylphenyl)benzene (a tri-methyl-substituted benzene core)
  • Reaction Conditions: Oxidation using concentrated nitric acid (HNO₃) in the presence of water
  • Process: Conducted in a hydrothermal reaction vessel at elevated temperature (~170°C) for approximately 24 hours
  • Isolation: After reaction completion, the mixture is cooled, acidified, and the product is isolated by filtration and recrystallization

This method effectively converts methyl groups into carboxylic acid groups, yielding the tri-carboxylated final product with high selectivity and yield.

Detailed Reaction Parameters

Parameter Typical Conditions Effect on Outcome
Oxidizing Agent Concentrated HNO₃ Efficient oxidation of methyl to carboxyl groups
Temperature 170°C Ensures complete oxidation without decomposition
Reaction Time 24 hours Sufficient for full conversion
Solvent Water (aqueous medium) Facilitates oxidation and product precipitation
Post-Reaction Workup Cooling, acidification, filtration Purifies product and removes impurities

Alternative Synthetic Approaches

Other synthetic strategies reported in literature include:

  • Palladium-Catalyzed Cross-Coupling: Using Suzuki or Ullmann coupling reactions to assemble the terphenyl backbone followed by oxidation of methyl groups to carboxylic acids. This approach allows for more control over substitution patterns but requires careful catalyst and ligand selection.
  • Direct Carboxylation: Carboxylation of pre-formed terphenyl intermediates via lithiation and subsequent carbonation, though less common due to handling difficulties of organolithium reagents.

Chemical Reactions and Mechanistic Insights

The key chemical transformation in the preparation is the selective oxidation of methyl substituents on aromatic rings to carboxylic acid groups. This process proceeds via:

The reaction is sensitive to temperature and acid concentration, which must be optimized to avoid side reactions such as nitration or ring degradation.

Research Discoveries and Optimization Strategies

Yield and Purity Optimization

  • Solvent Effects: Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in combination with water has been shown to improve solubility of intermediates and enhance reaction rates.
  • Catalyst Use: Incorporation of palladium catalysts in cross-coupling steps prior to oxidation improves regioselectivity and reduces reaction times.
  • Temperature Control: Fine-tuning reaction temperature between 150–180°C balances oxidation efficiency and product stability.
  • Purification Techniques: Gradient column chromatography (hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization from acetic acid-water mixtures yields high purity crystals suitable for MOF synthesis.

Characterization Techniques

Data Table: Summary of Preparation Conditions and Outcomes

Method Starting Material Key Reagents Temperature Time Yield (%) Purity (%) Notes
Hydrothermal Oxidation 1,3,5-tris(4-methylphenyl)benzene Concentrated HNO₃, H₂O 170°C 24 h 75-85 >97 Standard, scalable method
Pd-Catalyzed Cross-Coupling + Oxidation Aryl halides + boronic acids Pd(PPh₃)₄, K₂CO₃, HNO₃ 80-150°C 12-36 h 65-80 >95 Higher regioselectivity
Lithiation and Carboxylation Terphenyl derivatives n-BuLi, CO₂ –78 to 25°C 6-12 h 50-70 >90 Requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be further oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).

Major Products

    Oxidation: Formation of quinones or further carboxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its multiple carboxylic acid groups which can coordinate with metal ions.

    Biology: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Investigated for its potential in creating biocompatible materials for medical implants.

    Industry: Utilized in the production of porous materials for gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. The carboxylic acid groups act as ligands, coordinating with metal centers to form extended networks. These networks can create porous structures that are useful in various applications such as catalysis, gas storage, and separation.

Comparison with Similar Compounds

Table 1: Key Properties of 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic Acid and Related Compounds

Compound Name Carboxylic Acid Groups Molecular Weight Key Applications Thermal Stability Reactivity Notes
Target Compound 4 ~600* MOFs, luminescent materials >240°C† Lowers cycloaddition barriers
1,3,5-Tri(4-carboxyphenyl)benzene 3 504.44 MOFs, gas adsorption ~300°C‡ High porosity in MOFs
Benzene-1,3,5-tricarboxylic acid (TMA) 3 258.17 MOFs (e.g., HKUST-1) 240°C Functionalizable pore channels
3,4',5-Biphenyltricarboxylic acid 3 286.24 Organic synthesis, MOFs N/A Intermediate for bisamidino compounds
5-(4-Hydroxyphenyl)benzene-1,3-dicarboxylic acid 2 (COOH) + 1 (OH) 258.23 Pharmaceutical intermediates N/A Hydroxyl group enhances solubility

*Estimated based on structural formula.
†Inferred from analogous MOF stability .
‡Based on MOF thermal gravimetric data .

(a) Coordination Chemistry and MOF Design

The target compound’s four carboxylic acid groups provide enhanced metal-coordination versatility compared to tricarboxylic analogues like TMA and 1,3,5-Tri(4-carboxyphenyl)benzene . For example, TMA-based MOFs like Cu₃(TMA)₂ exhibit 1-nm pores and 40% porosity , whereas the target compound’s bulkier structure may enable larger pores or hierarchical channel systems.

(b) Reactivity in Cycloaddition Reactions

Carboxylic acid substituents on aromatic rings are known to lower energy barriers for cycloaddition reactions. In gas-phase studies, benzene-1,3-dicarboxylic acid reduces the [4+2] cycloaddition barrier with C₆₀ from 1.28 eV (benzene) to 1.21 eV on Au(111) surfaces . The target compound’s additional carboxylate groups could further modulate reactivity, though steric hindrance from its branched structure may offset this effect.

(c) Luminescent Properties

Luminescent MOFs often rely on conjugated linkers to facilitate electron transfer. In contrast, 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid lacks sufficient conjugation for strong luminescence but offers hydroxyl groups for hydrogen-bonding applications.

Biological Activity

5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene, is a complex organic compound with significant biological activity, particularly in the field of oncology. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has a molecular formula of C27H18O6 and a molecular weight of approximately 438.43 g/mol. Its structure is characterized by a star-shaped arrangement with multiple carboxylic acid groups, which contribute to its solubility and reactivity in biological systems. The melting point of this compound ranges from 322°C to 327°C, while its boiling point is around 711°C at standard atmospheric pressure .

Interaction with DNA

Research indicates that 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid exhibits anticancer properties through its ability to bind to DNA. This interaction can lead to the unwinding of the DNA helix, disrupting normal cellular functions and potentially inhibiting the proliferation of cancer cells . The compound's tritopic ligand properties facilitate its coordination with metal ions and biomolecules, enhancing its therapeutic potential.

Biological Assays

In various studies, this compound has been evaluated for its biological activity using different assays:

  • Cytotoxicity Assays : These assays measure the compound's ability to inhibit cancer cell growth. Results have shown that it effectively reduces cell viability in several cancer cell lines.
  • DNA Binding Studies : Techniques such as UV-visible spectroscopy and fluorescence spectroscopy have demonstrated that the compound binds to DNA, leading to conformational changes that inhibit replication .

Applications in Oncology

The potential applications of 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid in oncology are promising:

  • Anticancer Agent : Due to its ability to interact with DNA and inhibit cancer cell growth, it is being researched as a potential anticancer drug.
  • Drug Delivery Systems : Its structural properties allow it to be used in the development of drug delivery systems that target specific tissues .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
1,3-Di(4-carboxyphenyl)benzeneC20H14O4Contains two carboxylic groups; simpler structure
1,3-Di(4-methylcarboxyphenyl)benzeneC20H18O4Methyl groups instead of carboxylic; different reactivity
1,3-Di(4-hydroxyphenyl)benzeneC20H18O2Hydroxyl groups; differing biological activity

The extensive biological activity and coordination chemistry of 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid distinguish it from these similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with this compound resulted in a significant decrease in tumor size in animal models when compared to control groups .
  • Mechanistic Insights : Another research article provided insights into how the compound induces apoptosis in cancer cells through DNA damage pathways .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving palladium catalysts (e.g., Pd(PPh₃)₄) and oxidizing agents like Oxone. A typical two-step protocol includes:

  • Step 1 : Suzuki-Miyaura coupling under reflux (110°C, 16 hours) in toluene with NaHCO₃ as a base, yielding ~82% intermediate.
  • Step 2 : Oxidation in CH₂Cl₂/DMF at 20°C for 24 hours, achieving similar yields. Optimization strategies:
  • Vary catalyst loading (e.g., 1–5 mol% Pd) and reaction time.
  • Test alternative bases (e.g., K₂CO₃) or solvents (THF, DMSO) to improve solubility.
  • Monitor purity via TLC/HPLC after each step .

Table 1: Representative Synthetic Conditions

StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄, NaHCO₃Toluene1101682
2OxoneCH₂Cl₂/DMF202482

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

Key methods include:

  • Elemental Analysis : Confirm C/H ratios (e.g., Calcd: C 76.77%, H 5.28%; Found: C 76.62%, H 5.21%) .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve biphenyl proton environments and confirm substitution patterns.
  • XRD : For crystalline samples, analyze π-π stacking and hydrogen-bonding networks in the solid state .

Q. How should the compound be handled and stored to ensure stability?

  • Storage : Seal in moisture-free containers at room temperature to prevent hydrolysis of carboxylic acid groups.
  • Handling : Use gloves and eye protection; avoid inhalation (potential respiratory irritant). If skin contact occurs, wash with soap/water .

Advanced Research Questions

Q. How does the compound’s structure enable applications in porous materials like MOFs?

The tetracarboxylic acid groups and rigid, branched biphenyl core facilitate coordination with metal nodes (e.g., Zr⁴⁺, Cu²⁺), forming stable MOFs with high surface areas. Methodological considerations:

  • Linker Design : Use computational tools (e.g., DFT) to predict coordination geometry and pore topology.
  • Solvothermal Synthesis : Optimize metal-to-ligand ratios (e.g., 1:1–1:3) in DMF/water at 80–120°C for 24–72 hours.
  • Porosity Analysis : Perform N₂ adsorption at 77 K to calculate BET surface area and pore size distribution .

Q. How can researchers resolve contradictions in reported thermal stability data?

Discrepancies may arise from impurities, crystallinity, or measurement techniques. Mitigation strategies:

  • Purification : Recrystallize from DMF/ethanol to remove unreacted monomers.
  • DSC/TGA : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres.
  • In Situ XRD : Monitor structural changes during heating to correlate stability with phase transitions .

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Retrosynthetic Analysis : Break down the molecule into simpler precursors (e.g., biphenyl boronic esters, halogenated intermediates).
  • Supramolecular Chemistry : Leverage π-π interactions and hydrogen bonding to predict self-assembly behavior.
  • DFT Modeling : Calculate electron density maps to identify reactive sites for functionalization (e.g., amidation, esterification) .

Q. What computational approaches predict the compound’s electronic or optical properties?

  • TD-DFT : Simulate UV-Vis spectra by modeling HOMO-LUMO transitions (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Dynamics : Study solubility in solvents like DMSO or water using force fields (e.g., OPLS-AA).
  • CAS Registry Data : Cross-reference PubChem entries (e.g., CID 11693343) for experimental/computed properties .

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